molecular formula C21H24FN2O2+ B11230498 3-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium

3-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium

Cat. No.: B11230498
M. Wt: 355.4 g/mol
InChI Key: VKDZEKYWHLVPJM-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium is a complex organic compound that belongs to the class of imidazo[1,2-a]azepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium typically involves the condensation of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine with aromatic aldehydes and ketones. This is followed by the reduction of the obtained azomethines using sodium borohydride (NaBH4) to afford secondary propanaryl-amines . The reaction conditions are generally mild, and the process is carried out under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

3-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H24FN2O2+

Molecular Weight

355.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-1-(2-methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol

InChI

InChI=1S/C21H24FN2O2/c1-26-19-8-5-4-7-18(19)23-15-21(25,16-10-12-17(22)13-11-16)24-14-6-2-3-9-20(23)24/h4-5,7-8,10-13,25H,2-3,6,9,14-15H2,1H3/q+1

InChI Key

VKDZEKYWHLVPJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC([N+]3=C2CCCCC3)(C4=CC=C(C=C4)F)O

Origin of Product

United States

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